
4-Phenyltetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyltetradecane is an organic compound with the molecular formula C20H34 It is a long-chain hydrocarbon with a phenyl group attached to the fourth carbon of the tetradecane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyltetradecane typically involves the alkylation of benzene with tetradecane. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with tetradecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
化学反応の分析
Types of Reactions: 4-Phenyltetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenyl-substituted alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
4-Phenyltetradecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Phenyltetradecane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes or proteins, altering their function and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Tetradecane: A straight-chain hydrocarbon without the phenyl group.
4-Phenylbutane: A shorter-chain hydrocarbon with a phenyl group attached to the fourth carbon.
4-Phenylhexadecane: A longer-chain hydrocarbon with a phenyl group attached to the fourth carbon.
Uniqueness of 4-Phenyltetradecane: this compound is unique due to its specific chain length and the presence of a phenyl group at the fourth carbon. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
4534-57-0 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
tetradecan-4-ylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-6-7-8-9-10-12-16-19(15-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3 |
InChIキー |
YXLRHYCRTUAPMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


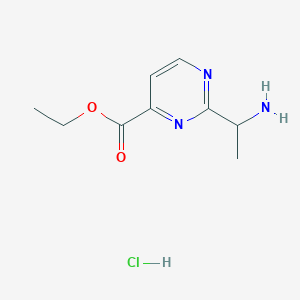

![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)

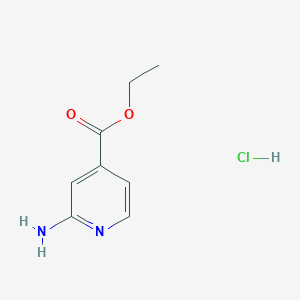
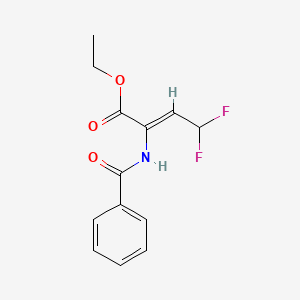
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
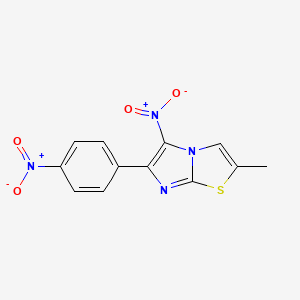
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
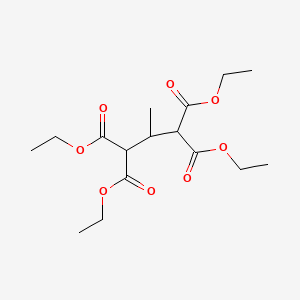
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)
